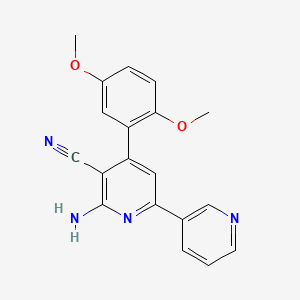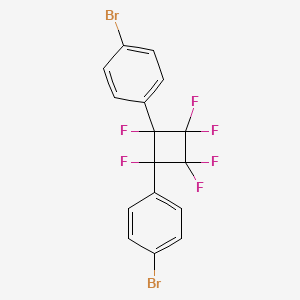
1,1'-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is a synthetic organic compound characterized by the presence of a hexafluorocyclobutane core flanked by two bromobenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) typically involves the following steps:
Formation of Hexafluorocyclobutane Core: The hexafluorocyclobutane core can be synthesized through the reaction of tetrafluoroethylene with a suitable halogenating agent, such as chlorine or bromine, under controlled conditions.
Attachment of Bromobenzene Groups: The bromobenzene groups are introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate palladium catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is investigated for potential biological activities and interactions with biomolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) involves its interaction with specific molecular targets and pathways The hexafluorocyclobutane core provides stability and rigidity, while the bromobenzene groups can participate in various chemical interactions
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dichloro-1,2,3,3,4,4-Hexafluorocyclobutane: Similar in structure but with chlorine atoms instead of bromine.
4,4’-(1,1,1,3,3,3-Hexafluoropropane-2,2-diyl)bisaniline: Contains a hexafluoropropane core with aniline groups.
4,4’-(Hexafluoroisopropylidene)dibenzoic acid: Features a hexafluoroisopropylidene core with benzoic acid groups.
Uniqueness
1,1’-(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(4-bromobenzene) is unique due to its combination of a hexafluorocyclobutane core and bromobenzene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
Propriétés
Numéro CAS |
918409-60-6 |
|---|---|
Formule moléculaire |
C16H8Br2F6 |
Poids moléculaire |
474.03 g/mol |
Nom IUPAC |
1-bromo-4-[2-(4-bromophenyl)-1,2,3,3,4,4-hexafluorocyclobutyl]benzene |
InChI |
InChI=1S/C16H8Br2F6/c17-11-5-1-9(2-6-11)13(19)14(20,16(23,24)15(13,21)22)10-3-7-12(18)8-4-10/h1-8H |
Clé InChI |
PTHWBGWGLNJPEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2(C(C(C2(F)F)(F)F)(C3=CC=C(C=C3)Br)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


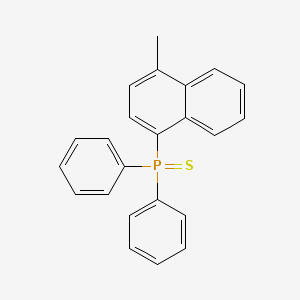
![5,8-Difluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B14175081.png)

![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
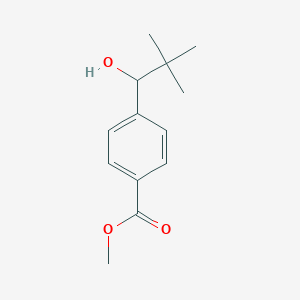

![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
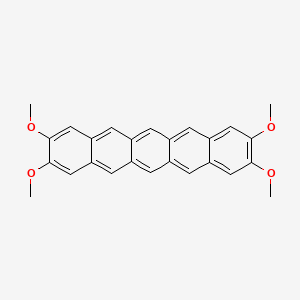
![N-[2-(4-methoxyphenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B14175122.png)
![9-Chloro-5,6-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14175131.png)
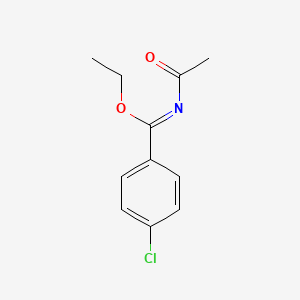
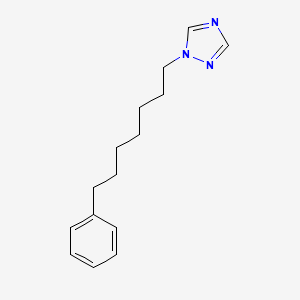
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
